
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule that contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and a trifluoromethyl group attached to a benzene ring. The presence of these functional groups suggests that it could be used in various chemical reactions, particularly in cross-coupling reactions which are commonly used in organic synthesis .
Synthesis Analysis
While I don’t have the specific synthesis for this compound, boronic esters are typically synthesized through a reaction between a boronic acid and an alcohol in the presence of a catalyst . The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic benzene ring, the boronic ester group, and the trifluoromethyl group. The boronic ester group is a boron atom connected to two oxygen atoms and two methyl groups, forming a highly stable, tetrahedral structure .Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, and its presence can significantly alter the physical and chemical properties of a molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could increase the compound’s polarity and influence its solubility . The boronic ester group is stable and resistant to hydrolysis, which could affect the compound’s reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Structural Analysis : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound closely related to the one , was synthesized and its structure characterized using a three-step substitution reaction. The molecular structures were confirmed through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational analysis was performed using Density Functional Theory (DFT), demonstrating consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction. The study also explored the molecular electrostatic potential and frontier molecular orbitals through DFT, revealing some physicochemical properties of the compounds (P.-Y. Huang et al., 2021).
Material Science Applications
Liquid Crystal Research : Research into liquid crystal phases has utilized compounds structurally similar to Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate. For example, a series of difluoro substituted benzoate derivatives displayed rich polymesomorphic sequences with anticlinic properties. These properties were examined through various methods such as optical microscopy, DSC, X-ray diffraction, electro-optical, and helical pitch measurements. Such studies contribute to the development of new liquid crystal materials for applications in displays and other optical technologies (C. D. Cruz et al., 2001).
Chemical Reactivity and Interactions
Protoporphyrinogen IX Oxidase Inhibitors : Compounds with trifluoromethyl-substituted benzoate structures have been investigated for their potential as protoporphyrinogen IX oxidase inhibitors. These studies have provided insights into the molecular interactions and structural characteristics critical for the inhibitory activity, contributing to the understanding of how such compounds can be applied in various biochemical and pharmacological contexts (Bin Li et al., 2005).
Advanced Material Synthesis
Photoluminescence in Coordination Polymers : A study on the hydrothermal synthesis of a 2D cadmium(II) coordination polymer utilized a tetrazole derivative ligand synthesized in situ, demonstrating the application of such compounds in creating materials with unique photoluminescent properties. This work highlights the potential for using similar chemical frameworks in the development of materials for optoelectronic applications (Shuaihua Wang et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for this compound would likely involve further exploration of its reactivity and potential applications in organic synthesis. This could include investigating its use in various cross-coupling reactions, or exploring how modifications to the molecule (such as the addition or removal of functional groups) could alter its properties .
Propiedades
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-7-6-9(12(20)21-5)8-10(11)15(17,18)19/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHRJMPGPKEQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

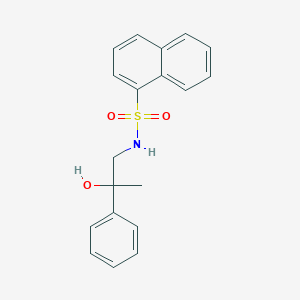
![7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2981589.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2981590.png)
![2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2981592.png)
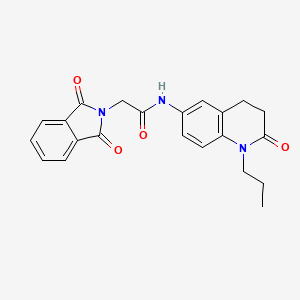
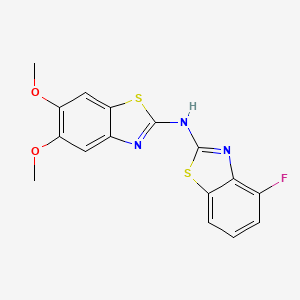
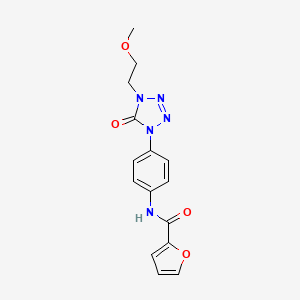
![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2981603.png)
![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2981604.png)
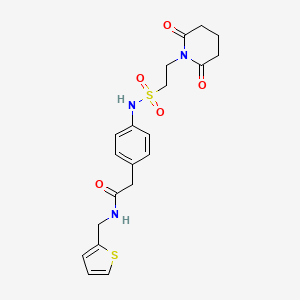
![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981606.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2981607.png)
